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Compound of Interest

Compound Name: 3-Iodobenzaldehyde

Cat. No.: B1295965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Iodobenzaldehyde, a valuable building block in organic synthesis and drug discovery. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering a foundational resource for compound characterization and

quality control.

Core Spectroscopic Data
The structural elucidation of 3-Iodobenzaldehyde is supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 3-Iodobenzaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.92 s - 1H
Aldehyde proton

(-CHO)[1]

8.21 t 1.5 1H H-2[1]

7.96 dt 7.8, 1.3 1H H-6[1]

7.85 ddd 7.8, 2.0, 1.0 1H H-4[1]

7.30 t 7.8 1H H-5[1]

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of 3-Iodobenzaldehyde

Chemical Shift (δ) ppm Assignment

190.8 Aldehyde Carbon (-CHO)[1]

143.3 C-2[1]

138.6 C-6[1]

138.1 C-1[1]

130.8 C-5[1]

129.0 C-4[1]

94.8 C-3 (Carbon attached to Iodine)[1]

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data of 3-Iodobenzaldehyde
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Wavenumber (cm⁻¹) Vibrational Assignment

3061 Aromatic C-H stretch

2862, 2762 Aldehyde C-H stretch (Fermi resonance)

1701 C=O stretch of the aldehyde

1587, 1566 Aromatic C=C stretch

1466, 1416 In-plane aromatic C-H bend

1258 In-plane aldehyde C-H bend

1192 C-C stretch

1159 In-plane aromatic C-H bend

1061 Ring breathing mode

883, 781 Out-of-plane aromatic C-H bend

667 C-I stretch

Mass Spectrometry (MS)
The mass spectrum of 3-Iodobenzaldehyde would be expected to show a molecular ion peak

(M⁺) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely

involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of

iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be

observed.

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy
¹H and ¹³C NMR Data Acquisition:
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A solution of 3-Iodobenzaldehyde is prepared by dissolving approximately 15-20 mg of the

solid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The

solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard

single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is performed to

simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to

ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy
The FT-IR spectrum of solid 3-Iodobenzaldehyde can be obtained using the KBr pellet

technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the

sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of

4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from

the sample spectrum.

Mass Spectrometry
The mass spectrum of 3-Iodobenzaldehyde is typically acquired using an electron ionization

(EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is

introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The

resulting positively charged ions are then accelerated and separated by the mass analyzer

based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 3-
Iodobenzaldehyde can be visualized as a logical progression from sample preparation to data

interpretation.
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Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1295965?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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